molecular formula C10H8Cl2F3NO B2591853 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 878466-33-2

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2591853
CAS No.: 878466-33-2
M. Wt: 286.08
InChI Key: HXRDBAJBPQQYSA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features both chloro and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-chloroaniline attacks the carbonyl carbon of the chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The chloro groups may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide: shares similarities with other compounds containing chloro and trifluoroethyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoroethyl groups enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F3NO/c11-5-9(17)16(6-10(13,14)15)8-3-1-7(12)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRDBAJBPQQYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(F)(F)F)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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